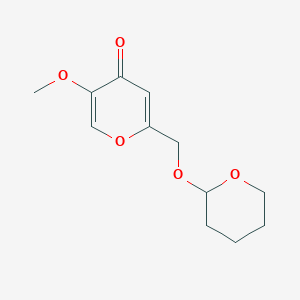

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Description

Properties

IUPAC Name |

5-methoxy-2-(oxan-2-yloxymethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-14-11-8-16-9(6-10(11)13)7-17-12-4-2-3-5-15-12/h6,8,12H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBWNPVUNXZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)COC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one can be achieved through multicomponent reactions (MCRs). These reactions involve the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions are optimized to achieve high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Chemical Reactions Analysis

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. Research focusing on similar compounds suggests that modifications to the pyranone structure can enhance cytotoxic effects against cancer cell lines, including MDA-MB-231 (human breast cancer) cells .

- Antimicrobial Properties : The presence of the tetrahydro-pyran moiety is associated with enhanced antimicrobial activity. Compounds with similar structures have been documented to inhibit the growth of various bacterial strains .

Synthesis and Derivatives

The synthesis of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one often involves multi-step organic reactions. Recent advancements in synthetic methodologies have focused on copper-catalyzed reactions that improve yield and selectivity for such compounds .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Methanol | Formation of methoxy group |

| 2 | Cyclization | Tetrahydropyran | Formation of pyran ring |

| 3 | Functionalization | Various reagents | Introduction of hydroxymethyl group |

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one:

- Receptor Interaction : Investigations into receptor binding affinities suggest that the compound may interact with dopamine receptors, indicating potential applications in neuropharmacology as a D3 receptor antagonist or partial agonist .

- Structure–Activity Relationship (SAR) : Studies exploring the SAR have revealed that modifications to the chemical structure can significantly impact biological activity. For instance, variations in substituents on the pyran ring can enhance or reduce anticancer efficacy .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of synthesized derivatives based on the structure of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one against various cancer cell lines. The results indicated significant growth inhibition in MDA-MB-231 cells at specific concentrations, suggesting that structural modifications could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated effective antimicrobial action against Gram-positive bacteria. The study emphasized the importance of the tetrahydro-pyran unit in enhancing antimicrobial properties, providing a basis for further exploration into new antibiotic agents derived from this compound .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Pyranone Derivatives

Key Observations :

- Substituent Diversity : The THP-O-methyl group in the target compound contrasts with simpler groups (e.g., methyl, hydroxymethyl) in analogs, influencing steric bulk and lipophilicity .

- Positional Isomerism : 5-Hydroxy-2-methyl-4H-pyran-4-one is a positional isomer of the target compound, with differences in hydrogen bonding and acidity due to hydroxy vs. methoxy groups .

Key Observations :

- THP Protection : The target compound’s synthesis relies on THP ethers to protect hydroxyl groups, a strategy also seen in intermediates for anticancer agents . This method contrasts with direct functionalization in kojic acid derivatives .

- Yield and Scalability: Base-catalyzed aldol condensations (e.g., for pyrano[4,3-b]pyranones) offer moderate yields, while THP-based routes achieve higher purity but require careful diastereomer resolution .

Key Observations :

- Bioactivity : Kojic acid derivatives exhibit tyrosinase inhibition, while bulkier THP-containing compounds are prioritized as synthetic intermediates or anticancer leads .

Biological Activity

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one (CAS No. 54620-67-6) is a synthetic compound that belongs to the pyran family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one is . The structure features a methoxy group and a tetrahydro-pyran moiety, contributing to its unique chemical properties.

Biological Activity Overview

Pyran derivatives, including 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one, have been reported to exhibit various biological activities:

-

Antiproliferative Activity : Studies have shown that pyran derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa and MDA-MB-231 cells .

Compound Cell Line IC50 (nM) CA-4 HeLa 180 CA-4 MDA-MB-231 370 5-Methoxy-Pyran Derivative A549 >1000 - Neuroprotective Effects : Pyran derivatives are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies indicate that these compounds may help mitigate oxidative stress and promote neuronal survival .

- Antimicrobial Activity : The biological activity of pyrans extends to antimicrobial effects. Certain derivatives have shown efficacy against bacterial strains and viruses, suggesting their potential as therapeutic agents in infectious diseases .

The mechanisms underlying the biological activity of 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar pyran compounds have been reported to inhibit enzymes involved in cell cycle regulation and apoptosis pathways, leading to reduced cell proliferation.

- Interaction with Receptors : Some studies suggest that pyrans may modulate receptor activity, influencing intracellular signaling pathways related to cell survival and growth.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of pyran derivatives:

- Synthesis and Evaluation : A study synthesized various substituted pyrans and evaluated their antiproliferative activities against human cancer cell lines. The results indicated that specific substitutions significantly enhanced activity, with IC50 values ranging from nanomolar to micromolar levels .

- Neuroprotective Screening : Research focused on the neuroprotective effects of pyrans revealed that certain derivatives could protect SH-SY5Y neuroblastoma cells from oxidative damage, with IC50 values indicating potent protective effects at low concentrations .

- Antimicrobial Studies : Investigations into the antimicrobial properties of pyrans showed promising results against several pathogenic bacteria and viruses, highlighting their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one?

The synthesis typically involves multi-step strategies:

- Step 1 : Protection of hydroxyl groups using tetrahydropyran (THP) ethers. For example, reacting 5-hydroxy intermediates with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) .

- Step 2 : Functionalization via nucleophilic substitution or oxidation. Zinc reduction in HCl (70°C, 4 h) or aldehyde-mediated coupling with DABCO in dioxane/water can introduce methyl or methoxy groups .

- Step 3 : Deprotection using trifluoroacetic acid (TFA) and triethylsilane to remove THP groups .

Key challenges include controlling regioselectivity and minimizing side reactions during protection/deprotection cycles.

Q. How is the structural confirmation of this compound performed?

- X-ray crystallography : Resolves bond lengths and angles, critical for distinguishing isomers (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one vs. title compound) .

- NMR spectroscopy : H and C NMR identify methoxy (δ ~3.3–3.5 ppm) and THP-protected oxygen signals (δ ~4.5–5.0 ppm). Comparisons with analogs like 5-hydroxy-7-methoxyflavone (δ 12.8 ppm for chelated hydroxyl) are essential .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 297.12) .

Q. What analytical techniques ensure purity in academic settings?

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using polar columns (e.g., DB-5) resolves impurities from synthetic byproducts .

- Melting point analysis : Sharp melting points (e.g., 62–64°C for intermediates) indicate purity .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy and THP-ether functionalization be addressed?

- Steric and electronic control : Use bulky bases (e.g., DABCO) to direct aldehyde coupling to less hindered positions .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) or enzymatic methods may improve selectivity in THP protection .

- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps in methoxy-substituted pyrans) .

Q. How to resolve contradictions in spectroscopic data between structural analogs?

- Comparative analysis : For isomers like 3-hydroxy-2-methyl-4H-pyran-4-one, cross-validate XRD data (e.g., C–O bond lengths differ by ~0.02 Å in isomers) .

- Dynamic NMR : Detect conformational changes in THP rings (e.g., chair vs. boat interconversion) that affect chemical shifts .

- Isotopic labeling : O-labeled methoxy groups clarify oxygen connectivity in mass spectra .

Q. What strategies optimize reaction conditions for scale-up synthesis?

- Solvent selection : Replace dichloromethane with 2-MeTHF (renewable, higher boiling point) for safer large-scale reactions .

- Purification : Use fractional distillation (bp 130–131°C at 18 mmHg for intermediates) or recrystallization in ethanol/water mixtures .

- Process automation : AI-driven synthesis planners (e.g., Reaxys-based tools) predict optimal routes and minimize waste .

Q. How can computational methods predict biological activity?

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with antimicrobial or anti-inflammatory activity using datasets from flavone analogs .

- Docking studies : Simulate interactions with targets like cyclooxygenase-2 (COX-2) using the compound’s 3D structure derived from XRD .

Q. What methodologies address low yields in deprotection steps?

- Acid selection : Replace TFA with milder acids (e.g., PPTS in ethanol) to prevent THP ring degradation .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. overnight) for deprotection, improving yield by 15–20% .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across similar pyranones?

- Meta-analysis : Compare IC values of 5-methoxy derivatives (e.g., 5-hydroxy-7-methoxyflavone vs. title compound) against cancer cell lines, accounting for assay variability (e.g., MTT vs. SRB methods) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylated analogs) that may skew activity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.